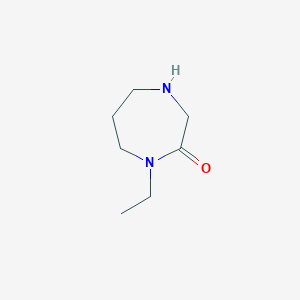

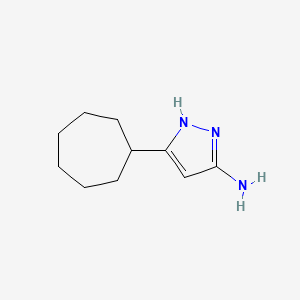

1-Ethyl-1,4-diazepan-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-diazepines, including 1-Ethyl-1,4-diazepan-2-one, has been a subject of interest for many scientists due to their medicinal importance . A recent study reported an efficient two-step continuous flow synthesis of diazepam, a related 1,4-diazepine, using two microreactors in series set to 0°C and 60°C, respectively . The process yielded a 96% yield of 91% pure diazepam within 15 minutes .Molecular Structure Analysis

The molecular structure of 1-Ethyl-1,4-diazepan-2-one is represented by the InChI code1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3 . The molecular weight of the compound is 142.2 . Chemical Reactions Analysis

The chemical reactions involving 1,4-diazepines have been extensively studied . These compounds are known for their wide range of biological activities, which has led scientists to actively explore their synthesis and reactions .Physical And Chemical Properties Analysis

1-Ethyl-1,4-diazepan-2-one is a liquid at room temperature . The compound’s storage temperature is at room temperature .Aplicaciones Científicas De Investigación

Biocatalytic Access to 1,4-Diazepanes

- Application Summary: This research focused on the synthesis of chiral 1,4-diazepanes using an enzymatic intramolecular asymmetric reductive amination process .

- Methods and Procedures: The study identified several enantiocomplementary IREDs for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was improved by identifying a double mutant Y194F/D232H .

- Results: The study successfully synthesized a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .

Human KLK7 Inhibitors

- Application Summary: This study explored the structure and activity relationship of 40 human KLK7 inhibitors .

- Methods and Procedures: The study used three-dimensional quantitative structure–activity relationship (3D-QSAR) and hologram quantitative structure–activity relationship (HQSAR) to explore the structure and activity relationship . Molecular docking was used to reveal the binding mode between the inhibitors and KLK7 protein .

- Results: The study designed 13 new compounds as potential human KLK7 inhibitors, and the predicted activity values showed an effective inhibition on human KLK7 .

Dipeptidyl Peptidase IV Inhibitors

- Application Summary: This research focused on the optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .

- Methods and Procedures: The specific methods and procedures used in this study are not detailed in the available information .

- Results: The specific results or outcomes obtained in this study are not detailed in the available information .

However, 1-Ethyl-1,4-diazepan-2-one is a compound that can be used for pharmaceutical testing . It’s also worth noting that similar compounds, such as 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one dioxalate, are used in research and have related peer-reviewed papers .

Safety And Hazards

The safety information for 1-Ethyl-1,4-diazepan-2-one includes several hazard statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

The future directions for the study of 1,4-diazepines, including 1-Ethyl-1,4-diazepan-2-one, involve further exploration of their synthesis, reactions, and biological attributes . These compounds have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries .

Propiedades

IUPAC Name |

1-ethyl-1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPQQKHLEJGBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1,4-diazepan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)

![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)

![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)

![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)